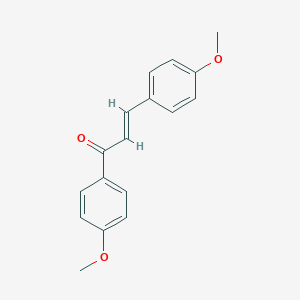

4,4'-Dimethoxychalcone

Übersicht

Beschreibung

4,4’-Dimethoxychalcon ist eine natürlich vorkommende Flavonoidverbindung, die in verschiedenen Pflanzen vorkommt, darunter Angelica keiskei. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter Anti-Aging-, entzündungshemmende und antioxidative Eigenschaften . Die Verbindung hat in den letzten Jahren aufgrund ihres potenziellen therapeutischen Nutzens in verschiedenen Bereichen der Wissenschaft und Medizin große Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4,4’-Dimethoxychalcon kann durch die Claisen-Schmidt-Kondensationsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von äquimolaren Mengen an 4-Methoxybenzaldehyd und 4-Methoxyacetophenon in Gegenwart einer alkoholischen Alkali, wie Natriumhydroxid oder Kaliumhydroxid . Die Reaktion findet typischerweise bei Raumtemperatur statt und ergibt nach der Reinigung das gewünschte Chalcon.

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für 4,4’-Dimethoxychalcon nicht umfassend dokumentiert sind, ist die Claisen-Schmidt-Kondensation der praktikabelste Ansatz für die großtechnische Synthese. Die Einfachheit und die hohe Ausbeute der Reaktion machen sie für industrielle Anwendungen geeignet.

Analyse Chemischer Reaktionen

Reaktionstypen: 4,4’-Dimethoxychalcon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Flavone und Flavanonole zu bilden.

Reduktion: Reduktionsreaktionen können das Chalcon in Dihydrochalcone umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen stattfinden, was zu verschiedenen substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Halogene, Nitrierungsmittel und Sulfonierungsmittel werden für elektrophile Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Flavone und Flavanonole.

Reduktion: Dihydrochalcone.

Substitution: Verschiedene substituierte Chalcone, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Industrie: Es wird aufgrund seiner biologischen Aktivitäten bei der Entwicklung von Anti-Aging-Produkten und -Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

4,4’-Dimethoxychalcon übt seine Wirkungen über mehrere Mechanismen aus:

Autophagie-Aktivierung: Die Verbindung induziert Autophagie, indem sie bestimmte GATA-Transkriptionsfaktoren unabhängig vom TORC1-Kinaseweg hemmt.

Antioxidative Eigenschaften: Es besitzt antioxidative Eigenschaften, die zur Minderung von oxidativem Stress und zum Schutz von Zellen vor Schäden beitragen.

Ferritinophagie und Ferroptose: 4,4’-Dimethoxychalcon aktiviert Ferritinophagie, was zur Degradation von Ferritin und zu einem Anstieg von labilem Eisen führt, das Ferroptose in seneszenten Zellen induziert.

Wirkmechanismus

4,4’-Dimethoxychalcone exerts its effects through multiple mechanisms:

Autophagy Activation: The compound induces autophagy by inhibiting specific GATA transcription factors, independently of the TORC1 kinase pathway.

Antioxidative Properties: It has antioxidative properties that help mitigate oxidative stress and protect cells from damage.

Ferritinophagy and Ferroptosis: 4,4’-Dimethoxychalcone activates ferritinophagy, leading to the degradation of ferritin and an increase in labile iron, which induces ferroptosis in senescent cells.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dimethoxychalcon ist unter den Chalconen einzigartig aufgrund seiner beiden Methoxygruppen, die seine biologische Aktivität verstärken. Ähnliche Verbindungen sind:

- 4’-Methoxychalcon

- Isoliquiritigenin

- 2’-O-Methylisoliquiritigenin

- 3-Deoxysappanchalcon

- Phloretin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen, was zu Variationen in ihren biologischen Aktivitäten und Anwendungen führt.

Biologische Aktivität

Introduction

4,4'-Dimethoxychalcone (DMC) is a naturally occurring flavonoid known for its diverse biological activities, particularly in the context of anti-aging and cytoprotection. This compound has garnered attention in recent years due to its potential therapeutic effects across various models, including yeast, nematodes, and mammalian cells. This article synthesizes the current understanding of DMC's biological activity, presenting detailed research findings and case studies.

Autophagy Induction

One of the primary mechanisms through which DMC exerts its effects is by inducing autophagy. Research indicates that DMC activates autophagic processes that are crucial for cellular health and longevity. In a study involving various model organisms, DMC administration led to significant lifespan extension and cytoprotection against stressors such as oxidative damage. The activation of autophagy was shown to be dependent on specific GATA transcription factors rather than the TORC1 kinase pathway, suggesting a unique regulatory mechanism for DMC's action .

Antioxidant Properties

DMC exhibits potent antioxidant properties that contribute to its protective effects against cellular senescence and oxidative stress. Studies have demonstrated that DMC can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cells. For instance, DMC was found to significantly inhibit AAPH-induced senescence in human keratinocytes and protect against UVB-induced photoaging by activating autophagy pathways .

Anti-Proliferative Effects

DMC has been identified as an anti-proliferative agent in cancer research. It inhibits cell proliferation through ROS-induced cell cycle arrest and dehydrogenase inhibition, demonstrating potential as a therapeutic agent in cancer treatment . The compound's ability to induce apoptosis in cancer cells further underscores its utility in oncological applications.

Case Studies and Experimental Evidence

Longevity Studies

In longevity studies conducted on model organisms like yeast and C. elegans, DMC treatment resulted in a marked increase in median lifespan. For example, chronic treatment with DMC at concentrations of 41.6 µM for worms and 200 µM for flies led to a lifespan extension of approximately 20% without affecting food intake or reproductive capacity .

Cellular Mechanisms

DMC's influence on cellular mechanisms has been extensively studied:

- Autophagic Flux : Induction of autophagic flux was confirmed through LC3 lipidation assays in various human cell lines (U2OS, HCT116). The compound reduced SQSTM1/p62 levels, indicating enhanced autophagic degradation .

- Oxidative Stress Response : DMC treatment resulted in increased ROS levels leading to cell cycle arrest in cancer cells, highlighting its dual role as both an antioxidant and a pro-oxidant depending on the context .

Eigenschaften

IUPAC Name |

1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314557 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-89-9 | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.